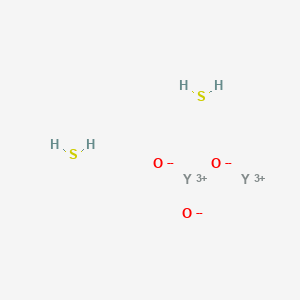
Tantalum phosphide
Overview
Description
Tantalum phosphide, also known as TaP, is an inorganic compound composed of tantalum and phosphorous. It is a semiconductor material with a wide range of applications in the fields of electronics and optoelectronics. It has been used in the manufacture of high-performance transistors, solar cells, and light-emitting diodes (LEDs). It has also been used in the production of photodetectors, photovoltaic cells, and optical fibers. Additionally, this compound has been used in the production of high-temperature alloys and batteries.
Scientific Research Applications
Weyl Semimetal State : TaP has been established as a Weyl semimetal, hosting exotic Weyl fermion quasiparticles and Fermi arcs. Its unique properties offer a platform for studying the interplay between topological and trivial surface states, potentially impacting physics and materials science (Xu et al., 2015).
Chemical Vapor Deposition (CVD) Films : TaP coatings, prepared via CVD, are hard, stable in corrosive environments, and exhibit reflection properties in the infrared spectrum, suggesting applications in protective coatings and optical devices (Blackman et al., 2003).
Thin-Film Resistor Technology : TaP is used in thin-film deposition for resistors in electronics, demonstrating its utility in microelectronics and optoelectronics (Lovejoy et al., 1996).
Effect of Defects on Topological Properties : The influence of various defects on the topological properties of TaP, such as Weyl point positions, offers insights into its electronic properties and potential applications in semiconductor technology (Cheng et al., 2017).
Biomedical Applications : TaP exhibits excellent biocompatibility and osteoconductivity, making it suitable for orthopedic applications. It also demonstrates bioactivity and the ability to form self-passivating surface oxide layers, relevant in medical implants and devices (Mas-Moruno et al., 2015; Black, 1994).
Antibacterial Properties : TaP coatings show antibacterial performance and enhanced biocompatibility, indicating potential in medical device coatings to prevent infections (Chang et al., 2014).
Material Synthesis : TaP plays a role in synthesizing other materials, like plutonium phosphide, underlining its utility in advanced material processing and nuclear technology (Moser & Kruger, 1966).
Orthopedic Surgery : Porous tantalum, including TaP, is used in orthopedic surgeries due to its mechanical properties, biocompatibility, and bone integration capabilities (Levine et al., 2006).
Electrochemical Properties : TaP's passive behavior and corrosion resistance are studied for potential applications in electrochemical systems and corrosion-resistant coatings (Wilhelmsen, 1988).
Osseointegration and Biocompatibility : Studies on tantalum's interaction with human osteoblasts suggest its potential in bone-related medical implants and coatings (Findlay et al., 2004).
Mechanism of Action
Transition metal phosphides, including tantalum phosphide, are emerging as effective photocatalytic materials . Their electronic properties, stability, and activity depend upon the type of metal phosphides, either phosphorus-rich or metal-rich . Typically, a high content of phosphorous in metal phosphides improves the catalysis .
Safety and Hazards
Future Directions
Transition metal phosphides, including tantalum phosphide, are emerging as effective photocatalytic materials . They are being used for sustainable energy production and water pollution cleaning . The global demand for hydrogen is anticipated to extend by 4–5% in the next 5 years . Therefore, the use of metal phosphides in photocatalytic hydrogen production is a promising future direction .
properties
IUPAC Name |
phosphanylidynetantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOAQYMBESBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Ta] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PTa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.9216 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12037-63-7 | |
| Record name | Tantalum phosphide (TaP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum phosphide (TaP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum phosphide (TaP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



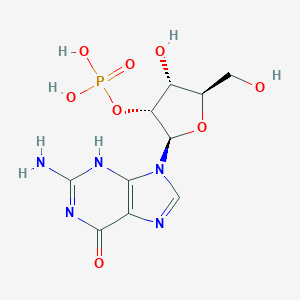
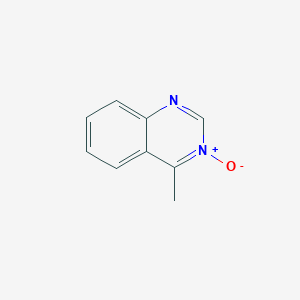

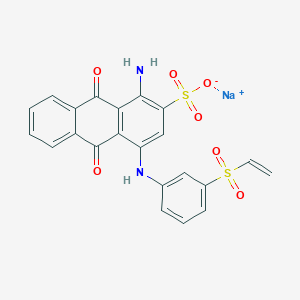
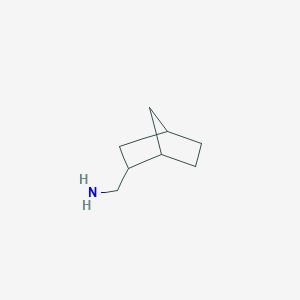
![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)
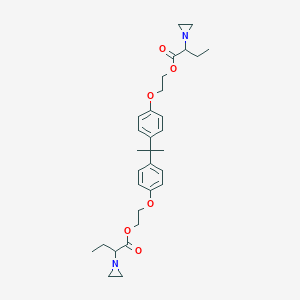

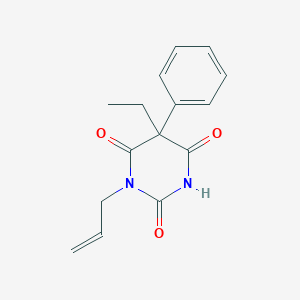

![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)

